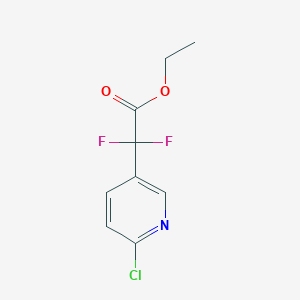

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate

Description

Properties

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO2/c1-2-15-8(14)9(11,12)6-3-4-7(10)13-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOODARGYEGTZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=C(C=C1)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 6-chloropyridinyl group undergoes substitution under specific conditions due to the electron-deficient nature of the pyridine ring.

Key Reactions:

-

Ammonolysis : Reaction with amines (e.g., benzylamine) in DMF at 80°C replaces chlorine with amine groups, yielding ethyl 2-(6-aminopyridin-3-yl)-2,2-difluoroacetate derivatives .

-

Alkoxy Substitution : Treatment with sodium methoxide in ethanol replaces chlorine with methoxy groups, forming ethyl 2-(6-methoxypyridin-3-yl)-2,2-difluoroacetate.

Conditions and Reagents:

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ammonolysis | Benzylamine, K₂CO₃ | DMF | 80°C | 65–78% |

| Methoxylation | NaOMe | Ethanol | Reflux | 52% |

Ester Hydrolysis and Derivatives

The ethyl ester group participates in hydrolysis and transesterification:

Hydrolysis Pathways:

-

Acidic Hydrolysis : Concentrated HCl in THF (60°C, 12 h) yields 2-(6-chloropyridin-3-yl)-2,2-difluoroacetic acid.

-

Basic Hydrolysis : NaOH in H₂O/EtOH (room temperature, 6 h) produces the corresponding carboxylate salt .

Transesterification :

-

Reaction with methanol and H₂SO₄ catalyst replaces the ethyl group with methyl, forming methyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate .

Cross-Coupling Reactions

The chlorine substituent enables metal-catalyzed couplings:

Suzuki–Miyaura Coupling :

-

Reaction with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (90°C, 24 h) yields biaryl derivatives .

Conditions:

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90°C | 70–85% |

Reduction and Oxidation

Reduction of the Ester:

-

LiAlH₄ in THF reduces the ester to a primary alcohol, producing 2-(6-chloropyridin-3-yl)-2,2-difluoroethanol.

Oxidation of the Pyridine Ring:

-

KMnO₄ in acidic conditions oxidizes the pyridine ring to a pyridine N-oxide, though yields are moderate (40–50%) due to competing side reactions .

Functionalization via the Difluoroacetate Group

The difluoroacetate moiety undergoes nucleophilic substitution:

Grignard Reactions :

-

Reaction with methylmagnesium bromide replaces one fluorine atom, forming ethyl 2-(6-chloropyridin-3-yl)-2-fluoro-2-methylacetate .

Conditions:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| MeMgBr | THF | 0°C to RT | 60% |

Stability and Byproduct Formation

The compound degrades under prolonged heating (>100°C) via elimination of HF, forming ethyl 2-(6-chloropyridin-3-yl)-fluoroacrylate as a major byproduct .

Scientific Research Applications

Scientific Research Applications

The compound has been employed in several significant research areas:

Chemistry

- Building Block for Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules, aiding the development of new materials and pharmaceuticals.

Biology

- Enzyme Inhibition Studies : Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate has been used to investigate enzyme inhibition mechanisms. For instance, it has been shown to inhibit specific enzymes involved in disease pathways.

Medicine

- Drug Development : The compound is crucial in the synthesis of potential drug candidates targeting various diseases. Notably, it has been linked to compounds that inhibit ALK2 activity, which is relevant for conditions like fibrodysplasia ossificans progressiva (FOP) and certain cancers .

Agrochemicals

- Pesticide Formulation : Its derivatives are utilized in developing agrochemicals aimed at pest control, showcasing its importance in agricultural science.

Case Study 1: Enzyme Inhibition

A study explored the inhibition of ALK2 by derivatives of this compound. The findings indicated that modifications to the difluoroacetate group significantly enhanced binding affinity to ALK2 mutants, suggesting potential therapeutic applications for treating conditions associated with aberrant ALK2 activity .

Case Study 2: Drug Development

In a pharmaceutical study, researchers synthesized a series of compounds based on this compound to evaluate their efficacy against diffuse intrinsic pontine glioma (DIPG). The results demonstrated promising activity against tumor cells, highlighting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of ethyl difluoroacetate derivatives, which vary in substituents on the aromatic/heteroaromatic ring. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Their Properties

Physicochemical and Functional Differences

- Electron Effects : Chlorine and bromine substituents enhance electron-withdrawing properties, stabilizing intermediates in nucleophilic reactions. Pyridine/pyrazine rings increase polarity compared to benzene analogs .

- Lipophilicity : Methyl-substituted derivatives (e.g., 6-methylpyridinyl) exhibit higher logP values than halogenated analogs, influencing membrane permeability .

- Reactivity : Pyrazine-based derivatives (e.g., 5-chloropyrazin-2-yl) are more reactive in cross-coupling reactions due to electron-deficient aromatic systems .

Biological Activity

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate is a pyridine derivative notable for its unique chemical structure, which includes a chloropyridine ring and a difluoroacetate group. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. Its synthesis typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ethyl difluoroacetate under controlled conditions to yield a high-purity product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's difluoroacetate moiety enhances its reactivity, allowing it to participate in various biochemical pathways. It has been shown to act as an enzyme inhibitor and may modulate receptor activity, leading to significant physiological effects .

Pharmacological Applications

Research indicates that this compound exhibits potential in several pharmacological areas:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, suggesting its utility as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This makes it a candidate for further investigation in cancer therapeutics .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| Ethyl 2-(6-chloropyridin-2-yl)acetate | Similar pyridine structure | Moderate antimicrobial activity |

| Ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate | Contains an oxo group | Anticancer properties |

| Ethyl 2-(6-chloropyridin-3-yl)acetate | Lacks difluoromethyl group | Limited enzyme inhibition |

The presence of the difluoroacetate group in this compound distinguishes it from its analogs, providing enhanced reactivity and biological activity .

Case Study 1: Antimicrobial Effects

A study conducted on the antimicrobial properties of this compound revealed significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways. These findings suggest that this compound could be developed into an effective anticancer therapeutic .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate, and what key intermediates are involved?

- Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, 5-bromo-2-chloropyridine (CAS 53939-30-3) can react with ethyl oxalate (CAS 95-92-1) under basic conditions to introduce the difluoroacetate group. Catalytic hydrogenation using Ru/ZrO₂·xH₂O may further optimize yields . Key intermediates include ethyl difluoroacetate (CAS 454-31-9), which is a precursor for introducing the difluoroacetyl moiety .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Methodological Answer: High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) confirms purity and molecular weight. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL97) resolves bond lengths and angles. ORTEP-3 graphical interfaces aid in visualizing molecular geometry .

Advanced Research Questions

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer: The compound’s fluorine atoms create electron-density ambiguities due to their high electronegativity. To resolve this, high-resolution SCXRD data (e.g., 0.8 Å) and refinement via SHELXL97 with anisotropic displacement parameters are critical. Twinning or disorder in the pyridinyl group may require iterative refinement cycles and validation tools like PLATON .

Q. How do steric and electronic effects of the difluoroacetate group influence reactivity in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing difluoroacetate group stabilizes transition states in Suzuki-Miyaura couplings but may sterically hinder bulky ligands. Computational modeling (DFT) predicts charge distribution, while kinetic studies using ¹⁹F NMR track reaction progress. Comparative studies with non-fluorinated analogs (e.g., ethyl acetate derivatives) isolate electronic contributions .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR shifts)?

- Methodological Answer: Anomalous shifts often arise from fluorine’s strong inductive effects. Deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (COSY, HSQC) clarify coupling patterns. For ambiguous cases, X-ray crystallography provides definitive structural confirmation. Contradictions in purity (e.g., 95% vs. >99%) require method optimization, such as gradient elution in HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.